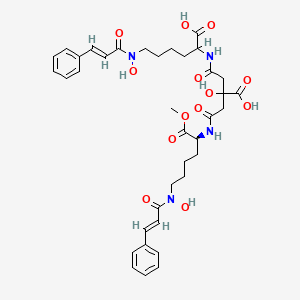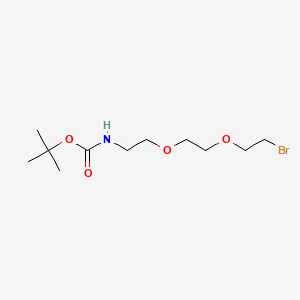
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate
Descripción general
Descripción
“tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate” is a chemical compound with the Inchi Code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .
Synthesis Analysis
The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code 1S/C13H26BrNO5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11H2,1-3H3, (H,15,16) .Chemical Reactions Analysis
The compound is a precursor for the total synthesis of tyroscherin . The bromide (Br) in the compound is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 10 . The exact mass of the compound is 311.07322 g/mol .Aplicaciones Científicas De Investigación
Drug Development and Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its structure, containing a protected amine and a leaving group, makes it a valuable intermediate in the construction of complex molecules. For instance, it can be used to introduce polyethylene glycol (PEG) chains into drug molecules, which can improve their solubility and stability in biological environments .
Proteomics Research
In proteomics, this compound serves as a linker to attach peptides to solid supports or other molecules. The tert-butyl group protects the amine during synthesis, and can be removed under mild acidic conditions, allowing for further functionalization .
Material Science
The compound’s ability to act as a cross-linking agent is beneficial in creating polymers with specific properties. It can be used to modify the surface of materials, thereby altering their interaction with other substances .
Bioconjugation Techniques
Bioconjugation involves attaching biomolecules to other molecules or surfaces2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethyl Bromide is used in this field to link biomolecules like proteins or antibodies to various substrates, enhancing their detection or therapeutic properties .
Nanotechnology
In nanotechnology, this compound is used to functionalize the surface of nanoparticles. This functionalization can provide the nanoparticles with the ability to bind to specific biological targets, which is crucial for applications like targeted drug delivery .
Molecular Biology
The compound is used in molecular biology to modify nucleic acids or proteins. It can be used to introduce labels or other functional groups that are necessary for experiments such as fluorescence microscopy or affinity chromatography .
Analytical Chemistry
In analytical chemistry, tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate is used as a standard or reagent in various assays. It can help in the quantification and analysis of biological samples, providing insights into their composition .
Environmental Science
This compound can be used in environmental science to study the degradation of pollutants. Its bromide group can act as a tracer to monitor the progress of chemical reactions in environmental samples .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the design of protacs (proteolysis-targeting chimeras), which are molecules that can selectively degrade target proteins .
Mode of Action
This compound contains a Boc-protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Protacs, which this compound could potentially be used to design, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
If used in the design of protacs, the result of action would be the selective degradation of target proteins .
Action Environment
The compound is sensitive to light and moisture . It should be stored in a sealed container in a dry environment, and at a temperature of -20°C . These environmental factors could influence the compound’s action, efficacy, and stability.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWDCMKAMHBDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625864 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate | |
CAS RN |
165963-71-3 | |
| Record name | tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




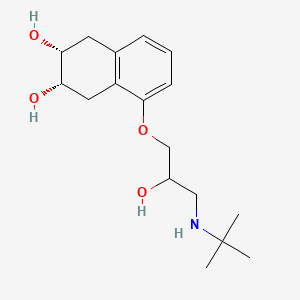
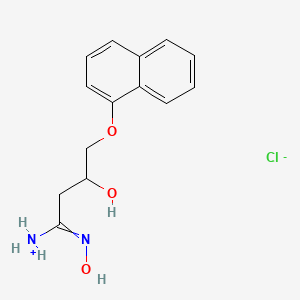
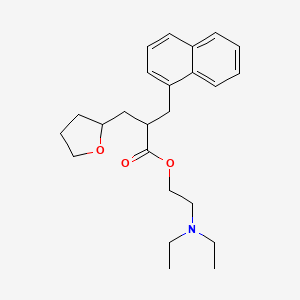
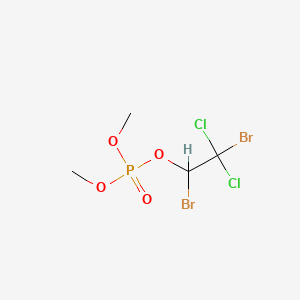
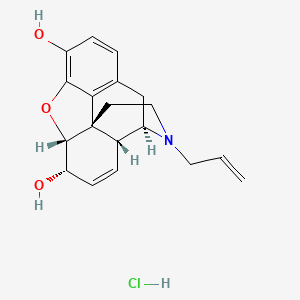

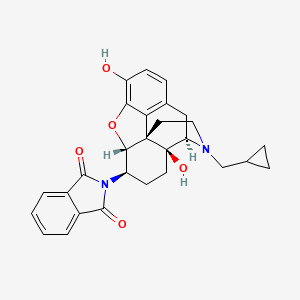

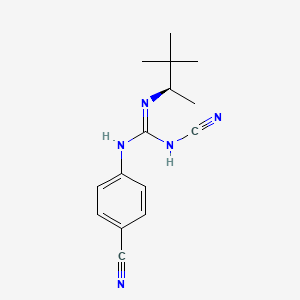
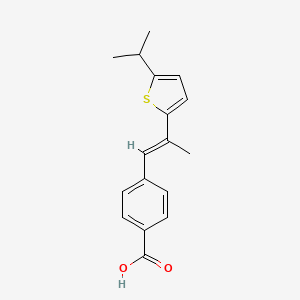
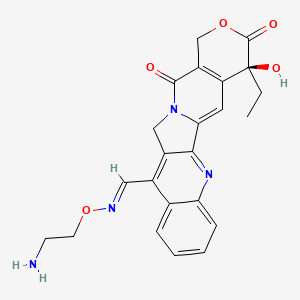
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
